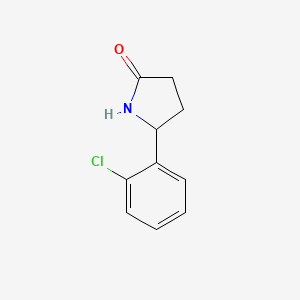
5-(2-Chlorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides
Vorbereitungsmethoden
The synthesis of 5-(2-Chlorophenyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of functionalized acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones. This method often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.
Analyse Chemischer Reaktionen
5-(2-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a versatile intermediate in chemical reactions.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the synthesis of various chemicals and materials. .
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-(2-Chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Pyrrolidone: A simpler pyrrolidinone without the chlorophenyl group. It is used as a solvent and in the synthesis of pharmaceuticals.
3-Iodopyrroles: Compounds with an iodine atom attached to the pyrrole ring. They are used in the synthesis of drugs, dyes, and pigments.
Pyrrolidin-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring. .
The presence of the chlorophenyl group in this compound makes it unique, as it imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Eigenschaften
Molekularformel |
C10H10ClNO |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
InChI-Schlüssel |
PEAASUZJUDPVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
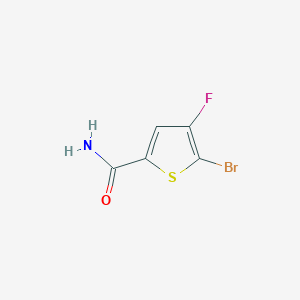

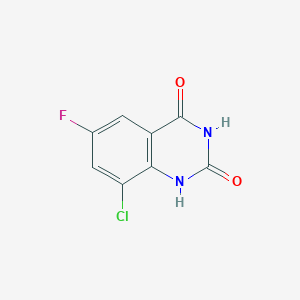

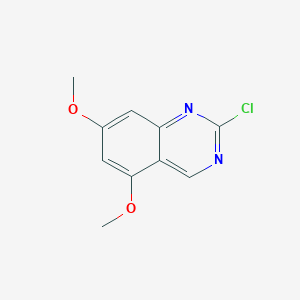
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
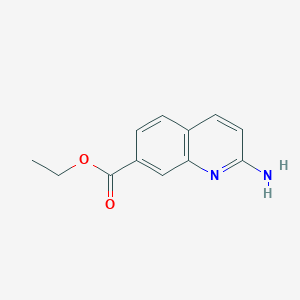
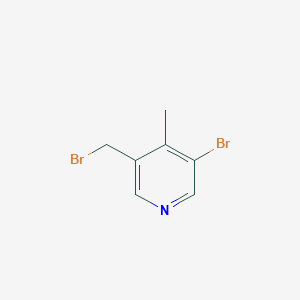

![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
